2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzyl group, a hydroxymethyl group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl Group: Benzylation of the imidazole ring can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Thioether Formation: The thioether linkage is formed by reacting the hydroxymethylated imidazole with a thiol derivative.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with naphthylamine and acetic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
The imidazole ring is a common pharmacophore in many biologically active compounds. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Due to its structural similarity to known bioactive molecules, this compound might exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities. Further research could elucidate its therapeutic potential.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The naphthalene and imidazole moieties could interact with hydrophobic and polar regions of the target protein, respectively.
Comparison with Similar Compounds
Similar Compounds
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide: Lacks the hydroxymethyl group, which could affect its reactivity and biological activity.
2-((1-benzyl-5-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(phenyl)acetamide: Substitutes the naphthalene moiety with a phenyl group, which might influence its interaction with biological targets.
Uniqueness
The presence of both the hydroxymethyl group and the naphthalene moiety in 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide makes it unique. These functional groups can significantly impact its chemical reactivity and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-15-19-13-24-23(26(19)14-17-7-2-1-3-8-17)29-16-22(28)25-21-12-6-10-18-9-4-5-11-20(18)21/h1-13,27H,14-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFCZULGZOBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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